Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate
Description
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate is a bicyclic cyclobutane derivative characterized by two interconnected cyclobutane rings linked via an amide bond. Key structural features include:
- Functional groups: Methyl carboxylate and primary amine.
- Stereochemistry: Relative configurations (1R,3r) and (1r,3R), indicating a trans arrangement of substituents across the cyclobutane rings.
This compound’s synthesis likely involves amide coupling between a cyclobutane carboxylic acid derivative and a 3-aminocyclobutane intermediate, requiring stereochemical control during cyclobutane ring formation and amide bond activation .
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6/h6-9H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
XGPOJQFMDFAMJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)NC(=O)C2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclobutane Ring
The initial step involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction. This type of reaction is common in the synthesis of cyclobutane derivatives and can be achieved using various starting materials, such as alkenes and alkynes.
Introduction of Amino and Carboxyl Groups
After forming the cyclobutane ring, the next step is to introduce the amino and carboxyl groups. This can be done through various methods, including nucleophilic substitution reactions and the use of appropriate reagents like amines and carboxylic acids.
Esterification
The final step involves the esterification of the carboxyl groups to form the desired compound. Esterification reactions typically require the presence of an alcohol and a carboxylic acid, along with a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and high-pressure conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions
Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction reactions can convert the compound into alcohols or amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution Reactions
Nucleophilic substitution reactions can introduce different functional groups into the compound. Reagents like alkyl halides and acyl chlorides are used in these reactions.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Studied for its potential role in biological systems and interactions with biomolecules.
- Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
- Industry: Utilized in the development of new materials and chemical processes.
Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate |
| InChI | InChI=1S/C11H18N2O3/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6/h6-9H,2-5,12H2,1H3,(H,13,14) |
| InChI Key | XGPOJQFMDFAMJY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(C1)NC(=O)C2CC(C2)N |
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, which can be further utilized in different applications.
Scientific Research Applications
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Amide vs. Ester Linkages : The target compound’s amide bond provides greater hydrolytic stability compared to ester-containing analogs (e.g., ), which may degrade under acidic/basic conditions .
- Stereochemical Complexity: The dual cyclobutane system with rel-configuration presents a synthetic challenge compared to mono-cyclobutane derivatives like (1r,3r)-3-(4-bromophenyl)cyclobutan-1-ol .
2.3 Physicochemical Properties
- Solubility: The target compound’s amino group improves aqueous solubility relative to hydrophobic analogs like (1r,3r)-3-(4-bromophenyl)cyclobutan-1-ol .
- Melting Points : The amide bond and rigid structure may result in higher melting points compared to ester derivatives (e.g., ) due to intermolecular hydrogen bonding .
Biological Activity
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate is a compound of interest due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 1249811-78-6
The structural formula highlights the presence of a cyclobutane ring and an amino acid derivative, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological pathways. Notably, studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of cell cycle arrest mechanisms. For instance, the compound's structural analogs have demonstrated significant effects on cell viability and proliferation in vitro.
Anticancer Activity
Several studies have explored the anticancer potential of cyclobutane derivatives:
- Apoptosis Induction : Research has shown that related compounds can significantly induce apoptosis in cancer cell lines. For example, a study reported that analogs led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
- Cell Cycle Arrest : The compounds were found to cause G2/M phase arrest in cancer cells, which was confirmed through flow cytometry analysis .
Neuroprotective Effects
Some derivatives exhibit neuroprotective properties:
- Neuroprotection : In models of neurodegeneration, these compounds have been shown to protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through antioxidant mechanisms .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Cell Cycle Arrest | G2/M phase arrest | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, Rel-methyl derivatives were tested for their ability to inhibit cell growth. Results indicated a dose-dependent response with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the activation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins .
Case Study 2: Neuroprotective Mechanism
In a neuroblastoma model, treatment with related cyclobutane derivatives resulted in a significant reduction in neuronal cell death under oxidative stress conditions. The protective effect was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels .
Q & A
Basic: What are the key challenges in synthesizing this compound, and what methodological approaches address them?
The synthesis of this cyclobutane derivative involves stereochemical precision and regioselective functionalization. A common strategy includes:
- Esterification : Use of acid catalysts (e.g., H₂SO₄) to couple cyclobutane carboxylic acid derivatives with methanol under reflux, ensuring complete conversion .
- Amidation : Coupling the aminocyclobutane fragment via carbodiimide-mediated reactions (e.g., EDC/HOBt) to preserve stereochemistry .
- Purification : Silica gel chromatography or recrystallization to isolate enantiomerically pure products, confirmed by chiral HPLC .
Data Note : Impurities often arise from racemization during amidation; monitoring reaction temperature (<0°C) minimizes this .
Advanced: How can stereochemical discrepancies in NMR or crystallography data be resolved?
Discrepancies may arise from dynamic ring puckering in cyclobutane derivatives. Methodological solutions include:
- 1D/2D NOE Experiments : To confirm spatial proximity of substituents and validate chair vs. boat conformations .
- X-ray Crystallography : Resolving bond angles and distances, particularly for the carboxamido group’s orientation .
- DFT Calculations : Comparing experimental and computed chemical shifts (e.g., using Gaussian) to validate stereochemical assignments .
Example : In , NOE analysis confirmed the cis or trans configuration of substituents in cyclobutane analogs.
Basic: What characterization techniques are critical for confirming purity and structure?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₅N₂O₃ for the target compound) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methyl ester at δ ~3.7 ppm) and coupling constants (J values) to infer stereochemistry .
- Infrared Spectroscopy (IR) : Confirms amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) bonds .
Data Note : Purity >95% by HPLC is essential for biological assays to avoid off-target effects .
Advanced: How can in vitro/in vivo activity discrepancies be investigated for this compound?
Discrepancies may stem from metabolic instability or poor membrane permeability. Approaches include:
- Metabolite Identification : LC-MS/MS to detect esterase-mediated hydrolysis of the methyl ester in plasma .
- LogP Measurement : Octanol-water partitioning to assess lipophilicity; optimal LogP ~2–3 enhances bioavailability .
- Prodrug Design : Replacing the methyl ester with a tert-butyl group (e.g., as in ) to improve stability .
Example : In cyclopentane analogs (), ketone groups increased metabolic resistance compared to esters.
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats due to skin/eye irritation risks (GHS07 classification) .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Storage : 2–8°C in airtight containers to prevent hydrolysis of the ester group .
Emergency Measures : Flush eyes with water for 15 minutes (H319) and seek medical attention if ingested (H302) .
Advanced: How can conflicting biological activity data across assays be reconciled?
Contradictions may arise from assay conditions or target promiscuity. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and radiometric methods .
- Thermal Shift Assays : Confirm target engagement by monitoring protein melting shifts .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclobutane vs. cyclopentane rings) to isolate critical pharmacophores .
Case Study : showed trifluoromethyl groups enhanced binding affinity but reduced solubility, requiring formulation optimization.
Basic: What computational tools are used to model this compound’s interactions?
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like proteases or GPCRs .
- MD Simulations (GROMACS) : Assess conformational stability over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with activity .
Data Note : DFT-optimized geometries (e.g., B3LYP/6-31G*) improve docking accuracy .
Advanced: How can synthetic yields be optimized without compromising stereoselectivity?
- Catalyst Screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining enantiomeric excess (>98%) .
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent polarity, and catalyst loading .
Example : achieved 43% yield for a cyclobutane fragment using transaminase biocatalysts under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
